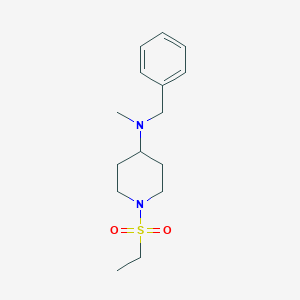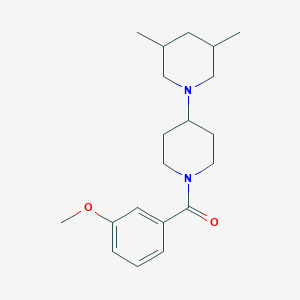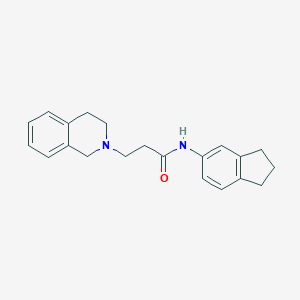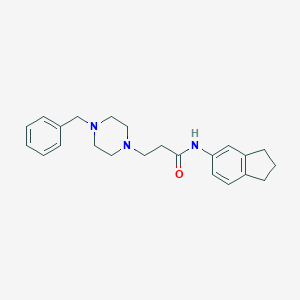
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an ethylsulfonyl group, and a methyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE typically involves the reaction of N-benzyl-4-piperidone with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: N-benzyl-4-piperidone, ethylsulfonyl chloride, triethylamine.
Reaction Conditions: Organic solvent (e.g., dichloromethane), controlled temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction is allowed to proceed under controlled conditions until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-BENZYL-1-(ETHANESULFONYL)-N-METHYLPIPERIDIN-4-AMINE can be compared with other similar compounds, such as:
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine: Similar structure but with a different substituent on the piperidine ring.
N-benzyl-1-(4-methoxyphenyl)-2-propylamine: Different functional groups but similar core structure.
N-benzyl-1,2-dihydroquinolin-6-ols: Different ring system but similar benzyl and sulfonyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H24N2O2S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
Clave InChI |
PJDYDXNBBVAKAF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE](/img/structure/B247137.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B247138.png)


![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
